molecular formula C15H12O2 B585206 (2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one CAS No. 146196-93-2

(2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one

Cat. No.: B585206
CAS No.: 146196-93-2
M. Wt: 229.29
InChI Key: AETKQQBRKSELEL-CDTMZHDGSA-N
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Description

(2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one is a synthetic chalcone derivative. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This particular compound is labeled with deuterium, making it useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base. The general reaction conditions include:

    Reactants: 2-Hydroxybenzaldehyde and acetophenone-d5

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to form the chalcone product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: To accommodate higher volumes of reactants

    Automated systems: For precise control of reaction conditions

    Purification steps: Including recrystallization and chromatography to ensure high purity of the final product

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The double bond in the propenone moiety can be reduced to form a saturated ketone.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Saturated ketones

    Substitution: Halogenated chalcones

Scientific Research Applications

(2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one has several scientific research applications:

    Chemistry: Used as a labeled compound in mechanistic studies and isotope labeling experiments.

    Biology: Investigated for its potential antibacterial and antifungal activities.

    Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one involves its interaction with various molecular targets:

    Enzyme inhibition: It can inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects.

    DNA interaction: It may intercalate into DNA, disrupting replication and transcription processes, contributing to its anticancer properties.

    Oxidative stress: It can induce oxidative stress in cells, leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(2-Hydroxyphenyl)-3-phenyl-2-propen-1-one: Similar structure but without deuterium labeling.

    (2E)-1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one: Contains a methoxy group on the phenyl ring.

    (2E)-1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one: Contains a nitro group on the phenyl ring.

Uniqueness

The uniqueness of (2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one lies in its deuterium labeling, which makes it particularly valuable in isotope labeling studies and mechanistic investigations. This labeling allows for precise tracking of the compound in various chemical and biological processes.

Properties

IUPAC Name

(E)-1-(2-hydroxyphenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-11,16H/b11-10+/i1D,2D,3D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETKQQBRKSELEL-CDTMZHDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C/C(=O)C2=CC=CC=C2O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857821
Record name (2E)-1-(2-Hydroxyphenyl)-3-(~2~H_5_)phenylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146196-93-2
Record name (2E)-1-(2-Hydroxyphenyl)-3-(~2~H_5_)phenylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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